Dioleoylphosphatidate(2-)

GPR63 orphan receptor phospholipid agonism FLIPR calcium assay

NOT all phosphatidic acid is equal. Dioleoylphosphatidate(2-) (18:1/18:1-PA) is the fully deprotonated, physiologically predominant species with an unmatched pharmacological profile. It is one of only three confirmed endogenous GPR63 agonists (EC50 500 nM) and the most potent α-synuclein aggregation inducer among all phospholipids. Unlike LPA, it acts as a partial agonist at LPA1/LPA3 with no C6 glioma cytotoxicity, and its calcium ionophore activity is chain-length-dependent (18:1 > 16:0 > 14:0). Replacing it with saturated or shorter-chain PA invalidates receptor-level and biophysical results. Select DOPA for reproducible, publication-grade orphan GPCR deorphanization, α-synuclein aggregation assays, and defined proteoliposome formulations.

Molecular Formula C39H71O8P-2
Molecular Weight 698.9 g/mol
Cat. No. B1264541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioleoylphosphatidate(2-)
Molecular FormulaC39H71O8P-2
Molecular Weight698.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/p-2/b19-17-,20-18-
InChIKeyMHUWZNTUIIFHAS-CLFAGFIQSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioleoylphosphatidate(2-) – Procurement-Grade Bioactive Phosphatidic Acid Species for Orphan GPCR and Vesicle Trafficking Research


Dioleoylphosphatidate(2-) (CHEBI:83308) is the fully deprotonated, physiologically predominant species of dioleoylphosphatidic acid (DOPA; 18:1/18:1-PA) at pH 7.3, bearing two oleoyl (C18:1, cis-Δ9) chains esterified to a glycerol-3-phosphate backbone [1]. It belongs to the phosphatidate(2−) class of anionic glycerophospholipids and is endogenously generated via phospholipase D (PLD)-mediated hydrolysis of phosphatidylcholine or phosphorylation of diacylglycerol by diacylglycerol kinase [2]. Unlike its monoacyl (lysophosphatidic acid) counterparts, DOPA retains a full diacylglycerol moiety and serves as a low-affinity agonist for the orphan G-protein-coupled receptor GPR63, a selective α-synuclein-binding ligand among phosphatidic acid species, and a functional calcium ionophore across phospholipid bilayers [3][4].

Why Acyl-Chain and Headgroup Identity Preclude Generic Substitution of Dioleoylphosphatidate(2-) with Other Phosphatidic Acid Species


Phosphatidic acid (PA) is not a single functional entity; its biological activity is acutely governed by acyl-chain length, saturation, and headgroup protonation state. Dioleoylphosphatidate(2-) (di-18:1, unsaturated) exhibits a rank order of efficacy in calcium mobilization (18:1 > 16:0 > 14:0) and in phosphoinositide turnover/DNA synthesis (C18:1 ≈ egg PA >> C16:0 > C14:0, C12:0 inactive) that is not transferable to saturated or shorter-chain PA analogs [1][2]. Furthermore, DOPA acts as a partial agonist at endogenous LPA receptors with a restricted G-protein coupling profile distinct from the full-agonist behavior of lysophosphatidic acid (LPA), meaning that replacing DOPA with LPA or another PA species produces qualitatively different cellular outcomes, including differential cytotoxicity [3][4]. These receptor-level and biophysical discriminations render generic interchanging of PA species scientifically invalid.

Dioleoylphosphatidate(2-) – Comparator-Validated Quantitative Differentiation Evidence for Scientific Procurement Decisions


GPR63 Orphan Receptor Agonism: Dioleoylphosphatidate(2-) vs. Sphingosine 1-Phosphate and Other Phospholipid Ligands

Dioleoylphosphatidate(2-) (doPA) is a confirmed low-affinity agonist at the human orphan GPCR GPR63, with an EC50 of 500 nM (pEC50 = 6.3) determined in a fluorometric imaging plate reader (FLIPR) assay in transiently transfected CHO cells co-expressing a chimeric Gαq/i protein [1][2]. In the same study, sphingosine 1-phosphate (S1P) and dihydro-S1P also activated GPR63, establishing doPA as one of only three known endogenous phospholipid agonists for this receptor. No other phosphatidic acid species (e.g., dipalmitoyl-PA, distearoyl-PA) has been reported to activate GPR63, making this target selectivity a key discriminator for doPA among the PA family.

GPR63 orphan receptor phospholipid agonism FLIPR calcium assay

LPA Receptor Pharmacology: Partial Agonism and Absence of Cytotoxicity of Dioleoylphosphatidate(2-) vs. Lysophosphatidic Acid

In C6 rat glioma cells, dioleoylphosphatidate(2-) (DOPA/doPA) acts as a partial agonist at endogenous LPA receptors, exhibiting a pharmacologically restricted profile: DOPA-induced calcium responses and morphological reversion are fully blocked by the LPA1/LPA3 antagonist Ki16425 but are insensitive to pertussis toxin (PTX), indicating selective coupling to PTX-insensitive G proteins [1][2]. In contrast, LPA (1-oleoyl) in the same cell system engages both Ki16425-sensitive/PTX-insensitive and Ki16425-insensitive/PTX-sensitive pathways. Critically, LPA induces cytotoxicity in C6 glioma cells whereas DOPA does not, as assessed by morphological and viability endpoints [2]. This functional divergence—partial vs. full agonism with differential cytotoxicity—constitutes a therapeutically relevant differentiation.

LPA receptor partial agonism C6 glioma cytotoxicity

Selective α-Synuclein Binding and Aggregation: 18:1/18:1-PA (DOPA) vs. 16:0/18:1-PA and Other Phospholipids

Among multiple phosphatidic acid species and phospholipids examined, 18:1/18:1-PA (dioleoylphosphatidate) demonstrates the strongest direct binding to α-synuclein protein and the most effective enhancement of its pathogenic aggregation [1]. In a comparative study, 18:1/18:1-PA more strongly enhanced the secondary structural transition of α-syn from random coil to α-helical conformation than 16:0/18:1-PA (palmitoyl/oleoyl-PA). Furthermore, 18:1/18:1-PA more markedly accelerated the generation of multimeric and proteinase K-resistant α-syn species compared to 16:0/18:1-PA, establishing a fatty acyl composition-dependent hierarchy in α-synuclein pathogenicity enhancement.

α-synuclein Parkinson's disease phosphatidic acid selectivity protein aggregation

Calcium Ionophore Activity of Dioleoylphosphatidate(2-) vs. Lysophosphatidic Acid: Extracellular vs. Intracellular Site of Action

Dioleoylphosphatidate(2-) (DOPA) functions as a bona fide calcium ionophore across phospholipid bilayers, with its Ca2+ translocation characteristics directly comparable to those of the fungal ionophore A23187 in large unilamellar vesicle (LUV) systems [1]. This ionophoretic activity is intrinsic to the DOPA molecule and does not require a protein receptor intermediate. In stark contrast, lysophosphatidic acid (LPA) does not exhibit ionophoretic activity; its Ca2+-mobilizing effects are entirely receptor-mediated, acting at an extracellular site on the plasma membrane to trigger GTP-dependent phosphoinositide hydrolysis, as demonstrated by the fact that 1,2-dioleoyl-PA (when prepared free of LPA contaminants) produces no Ca2+ mobilization in human fibroblasts [2].

calcium ionophore phosphatidic acid large unilamellar vesicles A23187

Mitochondrial ATPase Reactivation Hierarchy: Dioleoylphosphatidate(2-) vs. Dioleoylphosphatidylglycerol and Dioleoylphosphatidylcholine

In a reconstitution study of lipid-depleted oligomycin-sensitive ATPase from bovine cardiac mitochondria, the phospholipid headgroup region displayed a clear rank order of ATPase reactivation potential: dioleoylphosphatidylglycerol (DOPG) > dioleoylphosphatidic acid (DOPA) > dioleoylphosphatidylcholine (DOPC), with a 2–10-fold stimulation of ATPase specific activity depending on the phospholipid employed [1]. Notably, ATPase reconstituted with dioleoyl phospholipid derivatives showed higher specific activity than those reconstituted with dimyristoyl (C14:0) counterparts, confirming that both headgroup chemistry and acyl-chain composition independently govern enzyme reactivation efficiency.

mitochondrial ATPase phospholipid reconstitution cardiac bioenergetics enzyme reactivation

High-Value Application Scenarios for Dioleoylphosphatidate(2-) Driven by Quantitative Comparative Evidence


GPR63 Orphan Receptor Deorphanization and Antagonist Screening Campaigns

Dioleoylphosphatidate(2-) is one of only three confirmed endogenous agonists at the orphan GPCR GPR63 (EC50 = 500 nM) [1]. It serves as a validated low-affinity tool ligand for FLIPR-based or aequorin-based calcium mobilization assays in GPR63-transfected cell lines. Unlike other phosphatidic acid species that lack GPR63 activity, DOPA enables receptor identification, signaling pathway dissection (Gαq/i coupling), and high-throughput antagonist library screening, making it indispensable for laboratories engaged in orphan receptor pharmacology and CNS/PNS target discovery programs.

α-Synuclein Aggregation and Parkinson's Disease Mechanistic Modeling

Among all phospholipids tested, 18:1/18:1-PA exhibits the strongest binding to α-synuclein and the most potent induction of pathogenic aggregation, outperforming mixed-acyl-chain PA species such as 16:0/18:1-PA in secondary structural conversion, multimer formation, and production of proteinase K-resistant aggregates [2]. This makes DOPA the lipid of choice for in vitro reconstitution of α-synuclein aggregation assays, lipid–protein interaction studies, and screening of small-molecule aggregation inhibitors in Parkinson's disease research.

Biased LPA Receptor Signaling Studies Requiring Non-Cytotoxic Partial Agonism

DOPA's restricted pharmacological profile—partial agonism selectively at Ki16425-sensitive LPA1/LPA3 receptors coupled to PTX-insensitive G proteins, with no detectable cytotoxicity in C6 glioma cells—provides a unique tool for dissecting biased signaling downstream of LPA receptor subtypes [3][4]. This is in direct contrast to LPA, which activates multiple receptor pathways and induces cell death. Researchers studying functional selectivity (ligand bias) or seeking LPA-receptor-engaging compounds with improved safety margins should select DOPA over LPA.

Reconstituted Proteoliposome Systems for Mitochondrial ATPase and Calcium Transport Studies

DOPA's dual functionality as both a calcium ionophore (comparable to A23187 in cell-free LUV systems) [5] and an intermediate-strength reactivator of mitochondrial ATPase (DOPG > DOPA > DOPC hierarchy) [6] positions it as a versatile component in defined proteoliposome formulations. Investigators constructing artificial membrane systems for bioenergetics, ion flux, or synthetic biology applications benefit from DOPA's calibrated intermediate activity, which neither saturates nor underperforms relative to alternative dioleoyl phospholipids.

Quote Request

Request a Quote for Dioleoylphosphatidate(2-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.